2-Chloro-5-methylbenzoic acid
Overview
Description
2-Chloro-5-methylbenzoic acid is a member of the class of chlorobenzoic acids. It is a benzoic acid in which the ring hydrogens at positions 2 and 5 are replaced by methyl and chloro groups, respectively12. It has a molecular formula of C8H7ClO2, an average mass of 170.593 Da, and a monoisotopic mass of 170.013458 Da3.
Synthesis Analysis
The synthesis of 2-Chloro-5-methylbenzoic acid can be achieved through a reaction involving 2-chlorine benzotrichloride and bromide reagents under the effect of a catalyst4. The intermediates do not need to be purified, and the final product is synthesized through a one-pot method4.
Molecular Structure Analysis
The molecular structure of 2-Chloro-5-methylbenzoic acid consists of a benzene ring with a methyl group and a chlorine atom attached at positions 2 and 5, respectively32.
Chemical Reactions Analysis
As a chlorobenzoic acid, 2-Chloro-5-methylbenzoic acid is likely to undergo reactions typical of carboxylic acids and chlorinated aromatic compounds15.
Physical And Chemical Properties Analysis
2-Chloro-5-methylbenzoic acid has a density of 1.3±0.1 g/cm3, a boiling point of 291.3±20.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C3. It also has a flash point of 129.9±21.8 °C3.Scientific Research Applications
Synthesis and Characterization
Photocatalytic Applications
Investigations into photocatalytic degradation revealed the effectiveness of ZnO–SnO2/nano clinoptilolite systems in degrading aqueous mixtures of organic pollutants, including 4-methylbenzoic acid/2-chloro-5-nitrobenzoic acid. This study underscores the potential of 2-Chloro-5-methylbenzoic acid in environmental remediation, highlighting optimized conditions for photocatalyst concentration, pH, and pollutant concentration for efficient degradation (Zahra Khodami & Alireza Nezamzadeh-Ejhieh, 2015).
Chemical Synthesis Techniques
Efficient synthetic routes to produce 2-Chloro-5-methylbenzoic acid and its derivatives have been developed, offering scalable solutions for the chemical industry. One study demonstrates two methods: nucleophilic aromatic substitution and carbonylation, showcasing the versatility of this compound in organic synthesis. These methods allow for the preparation of kilogram quantities, illustrating its industrial applicability (A. Daniewski, Wen Liu, Kurt Püntener, & M. Scalone, 2002).
Crystal Structure Analysis
The crystal structures of chloro and methyl ortho-benzoic acids, including their co-crystal, were studied to understand the similarities and differences in molecular packing. This research contributes to the field of crystal engineering, providing insights into how substitutions influence crystal packing and stability. The findings have implications for designing materials with desired properties (M. Polito et al., 2008).
Antitumor Properties
Research into the cytotoxic properties of compounds derived from 2-Chloro-5-methylbenzoic acid, like the synthesis of a mononuclear silver(I) complex, revealed promising antitumor activity. This complex showed high cytotoxicity against both normal and carcinoma cells, suggesting potential therapeutic applications (Nong Wang & Qi Shi, 2011).
Safety And Hazards
Future Directions
There are no specific future directions mentioned for 2-Chloro-5-methylbenzoic acid in the available resources11.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.
properties
IUPAC Name |
2-chloro-5-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEBWXJZAWTVKFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70286591 | |
Record name | 2-CHLORO-5-METHYLBENZOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70286591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-methylbenzoic acid | |
CAS RN |
6342-60-5 | |
Record name | 2-Chloro-5-methylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6342-60-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 46623 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006342605 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6342-60-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46623 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-CHLORO-5-METHYLBENZOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70286591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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